![molecular formula C26H22N4O2 B2540002 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1251629-76-1](/img/no-structure.png)
6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical entity that appears to be a derivative of pyrido[4,3-d]pyrimidine, a bicyclic structure composed of a pyrimidine ring fused to a pyridine ring. The presence of fluorine atoms suggests that it may have unique electronic properties due to the electronegativity of fluorine, which could influence its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related compounds, such as 7,8-dihydropyrimido[5,4-d]pyrimidines, has been reported to proceed via the treatment of 9-aryl-6-cyanopurines with primary amines, leading to a nucleophilic attack on the purine ring, followed by ring-opening and intramolecular cyclization . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions to introduce the difluorobenzoyl and fluorophenyl groups at the correct positions on the pyrido[4,3-d]pyrimidine scaffold.
Molecular Structure Analysis
While the exact molecular structure of 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not provided, it can be inferred that the molecule would exhibit a complex structure due to the presence of multiple aromatic rings and substituents. The difluorobenzoyl and fluorophenyl groups would likely contribute to the overall molecular rigidity and could affect the electronic distribution within the molecule. The analysis of similar compounds using techniques such as 1H NMR, 13C NMR, and single X-ray crystallography has been instrumental in determining the precise arrangement of atoms within a molecule .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the fluorine atoms and the aromatic systems. Fluorine's high electronegativity could make the adjacent carbonyl group more electrophilic, potentially facilitating nucleophilic addition reactions. The pyrido[4,3-d]pyrimidine core may undergo various chemical transformations, such as nucleophilic attacks, ring-opening reactions, and intramolecular cyclizations, as observed in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine would be influenced by its molecular structure. The presence of fluorine could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The optical properties of related compounds, such as their UV–visible absorption and fluorescence emission, have been characterized, indicating that they possess medium-strong blue fluorescence-emitting ability . These properties could be relevant for applications in materials science or as fluorescent probes in biological systems.
科学的研究の応用
Molecular Interaction and Supramolecular Assembly
The study by Wang et al. (2014) explores the formation of novel crystals with N-containing heterocycles, including pyrimidine derivatives. The research highlights the significant role of hydrogen bonds, especially N–H⋯O, O–H⋯O, and C–H⋯O, in assembling molecules into larger architectures. Notably, the C–H⋯F interactions, similar to those potentially involving the fluorine atoms in 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, are crucial for forming higher-order supramolecular structures, converting two-dimensional networks into three-dimensional ones (Wang et al., 2014).
Antitumor Activity
Research by Nie et al. (2014) on 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, which share a structural resemblance to the compound , demonstrates potential antitumor activities. One of the compounds showed significant efficacy against BCG-823 cells compared to 5-fluorouracil, indicating the potential of fluoro-substituted pyrimidine derivatives in cancer treatment (Nie et al., 2014).
Anticonvulsant and Antidepressant Properties
Zhang et al. (2016) synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their anticonvulsant and antidepressant activities. Compounds exhibited significant anticonvulsant activity, surpassing the reference drug carbamazepine, and potent antidepressant properties, comparable to fluoxetine. This suggests the therapeutic potential of pyrimidine derivatives in neurological disorders (Zhang et al., 2016).
Anti-inflammatory and Antinociceptive Effects
Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory and antinociceptive activities. Compounds showed significant effects in rat paw edema and thermal stimulus techniques, indicating the potential of pyrimidine derivatives for treating inflammation and pain (Alam et al., 2010).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, similar compounds have shown that they have specific safety and hazards4.
将来の方向性
The future directions of this compound are not explicitly mentioned in the search results. However, similar compounds have shown that they have potential applications in the field of advanced electronic materials5.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.
特性
CAS番号 |
1251629-76-1 |
|---|---|
製品名 |
6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
分子式 |
C26H22N4O2 |
分子量 |
422.488 |
IUPAC名 |
2-(4-methylphenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-8-11-20(12-9-16)30-26(32)22-15-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-17(2)18-6-4-3-5-7-18/h3-15,17,29H,1-2H3,(H,28,31) |
InChIキー |
IUHOFVWUTXUWMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



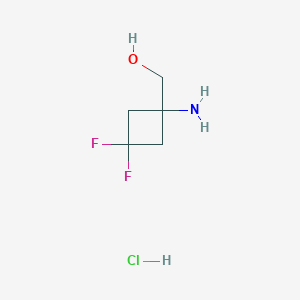
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
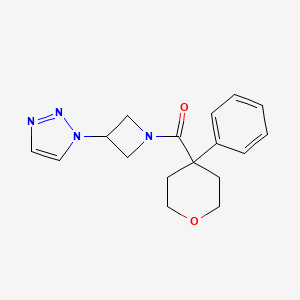
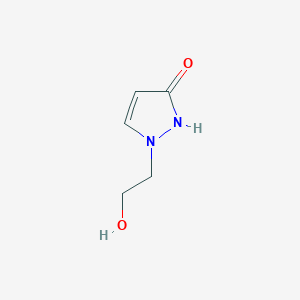
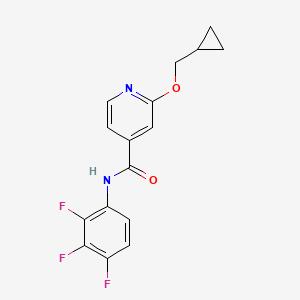
![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)
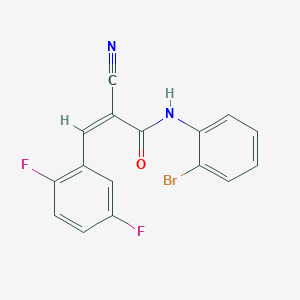
![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
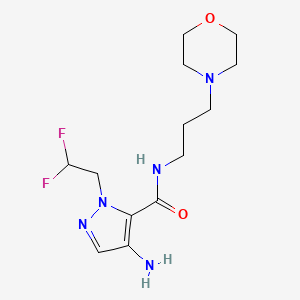
![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)